4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide;ethanol
Overview
Description
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide;ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, multiple substituents, and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide;ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of Substituents: The 2,3-dimethoxyphenyl and 4-fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide coupling conditions.
Ethanol Addition: The final step involves the addition of ethanol to the compound, which can be achieved through a simple esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide;ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide;ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide;ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dimethoxyphenyl)-N-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
- 4-(2,3-dimethoxyphenyl)-N-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
Uniqueness
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide;ethanol is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide;ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O4.C2H6O/c1-15-22(26(32)30-17-11-9-16(28)10-12-17)23(18-7-6-8-21(33-4)25(18)34-5)24-19(29-15)13-27(2,3)14-20(24)31;1-2-3/h6-12,23,29H,13-14H2,1-5H3,(H,30,32);3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOBOROQEDGITD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.